molecular formula C23H24ClN5OS B14793617 4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-

4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-

Cat. No.: B14793617
M. Wt: 454.0 g/mol
InChI Key: YEVRNCRUBMFBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of STY-2108 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

STY-2108 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

STY-2108 has a wide range of scientific research applications, including:

Mechanism of Action

STY-2108 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the activation of platelets and reduces inflammation. The molecular targets and pathways involved include the inhibition of specific signaling pathways that lead to platelet activation and inflammation .

Comparison with Similar Compounds

STY-2108 is unique compared to other similar compounds due to its high potency and selectivity as a platelet-activating factor antagonist. Similar compounds include:

STY-2108 stands out due to its specific anti-inflammatory properties and its ability to induce apoptosis in certain cell lines, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C23H24ClN5OS

Molecular Weight

454.0 g/mol

IUPAC Name

4-[[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]methyl]morpholine

InChI

InChI=1S/C23H24ClN5OS/c1-14-26-27-20-12-25-22(16-4-2-3-5-18(16)24)21-17-10-15(13-28-6-8-30-9-7-28)11-19(17)31-23(21)29(14)20/h2-5,15H,6-13H2,1H3

InChI Key

YEVRNCRUBMFBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)CN5CCOCC5)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.